molecular formula C7H11NO B12866516 1,3,5-Trimethyl-1H-pyrrol-2(3H)-one

1,3,5-Trimethyl-1H-pyrrol-2(3H)-one

Cat. No.: B12866516
M. Wt: 125.17 g/mol
InChI Key: FGPNGHJYPJVKBG-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1H-pyrrol-2(3H)-one is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This compound is characterized by three methyl groups attached to the pyrrole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl-1H-pyrrol-2(3H)-one can be achieved through various methods, including:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyrrole ring. For instance, the Paal-Knorr synthesis is a common method for preparing pyrroles.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.

    Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize production.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-1H-pyrrol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a bioactive compound.

    Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilizing its properties in materials science or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-1H-pyrrol-2(3H)-one would depend on its specific interactions with molecular targets. Typically, it might interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrrol-2(3H)-one: Lacks one methyl group compared to 1,3,5-Trimethyl-1H-pyrrol-2(3H)-one.

    1,3,5-Trimethyl-1H-pyrrole: Similar structure but without the ketone group.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1,3,5-trimethyl-3H-pyrrol-2-one

InChI

InChI=1S/C7H11NO/c1-5-4-6(2)8(3)7(5)9/h4-5H,1-3H3

InChI Key

FGPNGHJYPJVKBG-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(N(C1=O)C)C

Origin of Product

United States

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